(E)-Ethyl 3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate
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Overview
Description
(E)-Ethyl 3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate is an organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethyl ester group attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate typically involves the following steps:
Trifluoromethoxylation: The addition of a trifluoromethoxy group to the phenyl ring.
Acrylation: The formation of the acrylate moiety through a reaction with ethyl acrylate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and trifluoromethoxylation reactions, followed by esterification with ethyl acrylate under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with different functional groups replacing the bromine atom.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
Scientific Research Applications
(E)-Ethyl 3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
(E)-Ethyl 3-(3-chloro-5-(trifluoromethoxy)phenyl)acrylate: Similar structure with a chlorine atom instead of bromine.
(E)-Ethyl 3-(3-bromo-5-(difluoromethoxy)phenyl)acrylate: Similar structure with a difluoromethoxy group instead of trifluoromethoxy.
Uniqueness: (E)-Ethyl 3-(3-bromo-5-(trifluoromethoxy)phenyl)acrylate is unique due to the presence of both bromine and trifluoromethoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (E)-3-[3-bromo-5-(trifluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3O3/c1-2-18-11(17)4-3-8-5-9(13)7-10(6-8)19-12(14,15)16/h3-7H,2H2,1H3/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMVVQRZULUYAB-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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